molecular formula C16H17NO3 B2926131 Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1211214-76-4

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2926131
CAS No.: 1211214-76-4
M. Wt: 271.316
InChI Key: AUJMXUNYGBNEPA-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a methoxy-substituted phenyl group, and a pyrrolidine ring

Mechanism of Action

Target of Action

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, including protein tyrosine kinase (PTK) inhibitory activity . Therefore, it’s plausible that the primary target of this compound could be protein tyrosine kinases.

Mode of Action

This inhibition can disrupt signal transduction pathways, leading to changes in cellular functions such as proliferation, growth, and differentiation .

Biochemical Pathways

Protein tyrosine kinases are key regulators in signal transduction pathways that control a variety of cellular functions. By inhibiting PTKs, this compound could potentially affect multiple biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific PTKs it targets and the pathways these kinases regulate. Potential effects could include the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells where PTK activity is often dysregulated .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its targets could be affected by the local concentration of ATP or the presence of other competitive inhibitors. Additionally, factors like temperature and pH could impact the compound’s stability and solubility, thereby influencing its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is unique due to its combination of a furan ring, a methoxy-substituted phenyl group, and a pyrrolidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

furan-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-6-4-12(5-7-14)13-8-9-17(11-13)16(18)15-3-2-10-20-15/h2-7,10,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJMXUNYGBNEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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